Cas no 64542-91-2 (9H-Purin-6-amine,2-[(phenylmethyl)thio]-)
9H-Purin-6-amine,2-[(phenylmethyl)thio]- Chemical and Physical Properties
Names and Identifiers
-
- 9H-Purin-6-amine,2-[(phenylmethyl)thio]-
- 2-benzylsulfanyl-7H-purin-6-amine
- 2-Benzylmercapto-adenin
- 2-benzylsulfanyl-7(9)H-purin-6-ylamine
- 2-Benzylthioadenin
- AC1N1YBD
- NSC210299
- SureCN4152240
- 2-(Benzylthio)-9H-purin-6-amine
- AKOS030631696
- 64542-91-2
- SCHEMBL4152240
- DS-20079
- CS-0162671
- REPIAJURENEHOZ-UHFFFAOYSA-N
- 2-(benzylsulfanyl)-9H-purin-6-amine
- NSC-210299
- MFCD30729982
- DTXSID40398695
- 1H-Purin-6-amine, 2-[(phenylmethyl)thio]-
- DS-009412
-
- MDL: MFCD30729982
- Inchi: 1S/C12H11N5S/c13-10-9-11(15-7-14-9)17-12(16-10)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17)
- InChI Key: REPIAJURENEHOZ-UHFFFAOYSA-N
- SMILES: S(C1N=C(C2=C(N=CN2)N=1)N)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 257.07373
- Monoisotopic Mass: 257.07351655g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 106Ų
Experimental Properties
- PSA: 75.46
9H-Purin-6-amine,2-[(phenylmethyl)thio]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM236665-1g |
2-(Benzylthio)-9H-purin-6-amine |
64542-91-2 | 97% | 1g |
$204 | 2021-08-04 | |
| Chemenu | CM236665-5g |
2-(Benzylthio)-9H-purin-6-amine |
64542-91-2 | 97% | 5g |
$608 | 2021-08-04 | |
| Chemenu | CM236665-10g |
2-(Benzylthio)-9H-purin-6-amine |
64542-91-2 | 97% | 10g |
$1010 | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X35695-100mg |
2-(Benzylthio)-9H-purin-6-amine |
64542-91-2 | 97% | 100mg |
¥26.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X35695-250mg |
2-(Benzylthio)-9H-purin-6-amine |
64542-91-2 | 97% | 250mg |
¥101.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X35695-1g |
2-(Benzylthio)-9H-purin-6-amine |
64542-91-2 | 97% | 1g |
¥271.0 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OV397-1g |
9H-Purin-6-amine,2-[(phenylmethyl)thio]- |
64542-91-2 | 97% | 1g |
858.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OV397-100mg |
9H-Purin-6-amine,2-[(phenylmethyl)thio]- |
64542-91-2 | 97% | 100mg |
168CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OV397-250mg |
9H-Purin-6-amine,2-[(phenylmethyl)thio]- |
64542-91-2 | 97% | 250mg |
330CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OV397-50mg |
9H-Purin-6-amine,2-[(phenylmethyl)thio]- |
64542-91-2 | 97% | 50mg |
98.0CNY | 2021-07-17 |
9H-Purin-6-amine,2-[(phenylmethyl)thio]- Suppliers
9H-Purin-6-amine,2-[(phenylmethyl)thio]- Related Literature
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R. Rama Suresh,Russell B. Poe,Baorui Lin,Kexin Lv,Ryan G. Campbell,Zhan-Guo Gao,Theodore E. Liston,Kiran S. Toti,Kenneth A. Jacobson RSC Adv. 2021 11 27369
Additional information on 9H-Purin-6-amine,2-[(phenylmethyl)thio]-
Introduction to 9H-Purin-6-amine, 2-[(phenylmethyl)thio]- (CAS No. 64542-91-2)
9H-Purin-6-amine, 2-[(phenylmethyl)thio]-, also known by its CAS number 64542-91-2, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of purine, a fundamental building block of nucleic acids, and its unique structural features make it a valuable candidate for various biological and therapeutic applications.
The chemical structure of 9H-Purin-6-amine, 2-[(phenylmethyl)thio]- is characterized by a purine core with an amino group at the 6-position and a benzylthio substituent at the 2-position. The presence of these functional groups imparts specific properties that are crucial for its biological activity. The benzylthio group, in particular, has been shown to enhance the lipophilicity and cell permeability of the molecule, which can be advantageous in drug delivery and target engagement.
Recent studies have explored the potential of 9H-Purin-6-amine, 2-[(phenylmethyl)thio]- in various therapeutic areas. One notable application is its use as an adenosine receptor antagonist. Adenosine receptors play a critical role in modulating physiological processes such as sleep, pain perception, and inflammation. By blocking these receptors, 9H-Purin-6-amine, 2-[(phenylmethyl)thio]- can potentially offer therapeutic benefits in conditions like insomnia, chronic pain, and inflammatory disorders.
In addition to its role as an adenosine receptor antagonist, 9H-Purin-6-amine, 2-[(phenylmethyl)thio]- has also been investigated for its anti-inflammatory properties. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 9H-Purin-6-amine, 2-[(phenylmethyl)thio]- has been studied extensively to understand its behavior in biological systems. Studies have demonstrated that it exhibits good oral bioavailability and a favorable half-life, which are important factors for drug development. Furthermore, its low toxicity profile and minimal side effects make it a suitable candidate for long-term therapeutic use.
Clinical trials are currently underway to evaluate the safety and efficacy of 9H-Purin-6-amine, 2-[(phenylmethyl)thio]- in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical investigation and potential approval for use in various medical conditions.
In conclusion, 9H-Purin-6-amine, 2-[(phenylmethyl)thio]- (CAS No. 64542-91-2) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for the development of novel therapeutics targeting adenosine receptors and inflammatory pathways. Ongoing research and clinical trials will continue to shed light on its full potential and pave the way for its use in improving patient outcomes.
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